tatridin-A
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,4R,5E,9S,10Z,11aS)-4,9-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-11(16)9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h6-7,11-14,16-17H,3-5H2,1-2H3/b8-6+,9-7-/t11-,12+,13-,14-/m0/s1 |
InChI Key |
YMNZWKHEJQGPIA-HVCCRNAXSA-N |
Isomeric SMILES |
C/C/1=C\[C@H]([C@H]2[C@H](/C=C(\[C@H](CC1)O)/C)OC(=O)C2=C)O |
Canonical SMILES |
CC1=CC(C2C(C=C(C(CC1)O)C)OC(=O)C2=C)O |
Origin of Product |
United States |
Detailed Research Findings on Tatridin a
Mechanism of Action: Targeting Phosphoglycerate KinasesA key breakthrough in understanding this compound's biological profile involves its interaction with phosphoglycerate kinases (PGKs). Using a functional proteomic platform, phosphoglycerate kinases, particularly phosphoglycerate kinase 1 (PGK1), were identified as highly affine targets in leukemia monocytic cells.frontiersin.orgresearchgate.netnih.govresearchgate.net
Detailed investigations, employing techniques such as limited proteolysis and molecular docking, have revealed that this compound interacts with the active domains of PGK1. This interaction leads to an alteration of the enzyme's hinge region, which is responsible for this compound's inhibitory potency on PGK1 enzyme activity. frontiersin.orgresearchgate.netnih.gov
The inhibitory effect of this compound on PGK1 activity has been quantified in vitro.
| Enzyme | IC₅₀ Value (nM) |
| Human recombinant PGK1 | 3760 ± 870 frontiersin.org |
Permeability CharacteristicsThe permeability of this compound has been assessed using Parallel Artificial Membrane Permeability Assay (PAMPA) assays. Under experimental conditions, this compound demonstrated an optimal tendency to traverse an artificial lipid bilayer in vitro.nih.gov
| Assay Type | Permeability (-log Pₑ) |
| PAMPA | 4.87 ± 0.01 nih.gov |
This permeability characteristic is a relevant factor in evaluating the compound's potential for cellular uptake and biological activity.
Structural Elucidation and Stereochemical Characterization of Tatridin a
Spectroscopic Methodologies for Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in defining the connectivity and stereochemistry of Tatridin-A ksu.kzresearchgate.netresearchgate.net.
1D NMR (¹H NMR, ¹³C NMR) Analyses
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insights into the number of distinct proton environments, their chemical shifts, and coupling patterns, which are indicative of neighboring protons. For this compound, ¹H NMR data recorded in MeOD at 400 MHz revealed characteristic signals corresponding to its complex sesquiterpenoid structure ksu.kz.
Table 1: Selected ¹H NMR Data for this compound (400 MHz, MeOD) ksu.kz
| Position | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration (Number of Protons) |
| H-13a,b | 6.20 | ddd | 4.77, 3.23, 1.33 | 2H |
| H-9 | 5.33 | d | 10.2 | 1H |
| H-5 | 4.97 | d | 10.55 | 1H |
| H-8 | 4.70 | t | 9.55 | 1H |
| H-6 | 4.47 | dd | 10.55, 8.99 | 1H |
| H-1 | 4.40 | dd | 10.11, 5.03 | 1H |
| H-7 | 2.81 | m | - | 1H |
| H-3a | 2.29 | m | - | 1H |
| H-2a | 1.97 | m | - | 1H |
| H-3b | 1.95 | m | - | 1H |
| H-14 | 1.83 | d | 1.48 | 3H |
| H-15 | 1.80 | brs | - | 3H |
| H-2b | 1.75 | m | - | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. While specific ¹³C NMR chemical shifts for this compound were not detailed in the provided snippets, studies confirm that ¹³C NMR, typically recorded at 100 MHz in MeOD, was utilized to assign the carbon resonances, which is fundamental for complete structural assignment ksu.kzresearchgate.net.
2D NMR (COSY, NOESY, HMQC, COLOC) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques are indispensable for establishing atom-to-atom connectivity and spatial proximities within a complex molecule like this compound. These experiments provide correlations that help piece together the fragments identified from 1D NMR data ksu.kzresearchgate.netresearchgate.net.
COSY (COrrelation SpectroscopY) : COSY experiments reveal through-bond correlations between coupled protons, typically over two or three bonds (H-C-C-H). This allowed for the identification of proton spin systems within this compound, mapping out adjacent protons and their coupling networks ksu.kzresearchgate.netresearchgate.netceitec.cz.
NOESY (Nuclear Overhauser Effect SpectroscopY) : NOESY experiments provide through-space correlations between protons that are spatially close (typically within 5 Å), regardless of whether they are directly bonded. This is critical for determining the relative stereochemistry and conformation of the molecule, such as the orientation of substituents on rings ksu.kzresearchgate.netresearchgate.netnanalysis.com.
HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC (also known as HSQC) experiments show one-bond correlations between protons and their directly attached carbons (¹H-¹³C). This allows for the unambiguous assignment of proton and carbon signals to specific CH, CH₂, or CH₃ groups, which is vital for building the molecular structure ksu.kzresearchgate.netresearchgate.netlibretexts.org.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry plays a vital role in determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS) was employed to confirm the molecular formula of this compound as C₁₅H₂₀O₄ and its exact mass huji.ac.ilresearchgate.netnanalysis.com. Electron Ionization Mass Spectrometry (EI-MS) typically provides characteristic fragmentation patterns that assist in deducing structural features by breaking the molecule into smaller, charged fragments. The analysis of these fragmentation patterns helps in corroborating the structure derived from NMR data researchgate.netnanalysis.comnih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to detect the presence of chromophores, which are functional groups that absorb light in the UV or visible region of the electromagnetic spectrum libretexts.orgspectroscopyeurope.comnist.gov. While specific λmax values for this compound were not detailed in the provided literature, UV-Vis spectroscopy was applied in its structural elucidation colab.wsgithub.ioresearchgate.net. This technique helps in identifying conjugated systems, such as double bonds or carbonyl groups, which are characteristic features of sesquiterpene lactones like this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups present in a molecule by analyzing the absorption of infrared radiation due to molecular vibrations researchgate.netcore.ac.ukgithub.com. Although specific IR absorption bands for this compound were not provided in the search results, IR spectroscopy was used in its structural elucidation github.ioresearchgate.net. This technique would typically reveal characteristic absorption bands for hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch, particularly for the lactone moiety), and alkene groups (C=C stretch), contributing to the identification of key functional groups within the this compound structure.
Crystallographic Analysis for Absolute Configuration and Conformation
The determination of the absolute configuration and preferred conformational states of this compound has been significantly advanced through crystallographic techniques, particularly X-ray crystal structure analysis, complemented by spectroscopic methods such as Circular Dichroism.
X-ray Crystal Structure Analysis (XSA)
X-ray crystal structure analysis (XSA) has played a pivotal role in the elucidation of the molecular structure and the definitive assignment of the absolute configuration of this compound. For instance, the XSA of Tatridin A (compound 1), isolated from Lepidolopha karatavica, revealed that its crystal cell contains four independent molecules (1a–1d). These molecules were observed to adopt a consistent conformation, exhibiting only minor variations in their torsion angles, with a maximum deviation (Δτ(max)) of 5.0°. ksu.kz This detailed analysis led to the structural assignment of Tatridin A as 3α,8α-dihydroxy-6β,7α(H)-germacr-4,9,11(13)-trien-6,12-olide. The absolute configuration was further established through the anomalous-dispersion effect inherent in XSA. researchgate.netksu.kz
Circular Dichroism (CD) Spectroscopy for Chirality Assignment
Circular Dichroism (CD) spectroscopy is an indispensable technique for determining the chirality of molecules, whether in solution or solid state, by measuring the differential absorption of left- and right-circularly polarized light by optically active compounds. bath.ac.uknih.govwikipedia.org In the case of this compound, CD spectra were meticulously correlated with the results obtained from X-ray crystal structure analysis to unequivocally establish its absolute configuration. researchgate.netksu.kz Tatridin A exhibited a negative Cotton effect (CE) in its CD spectrum, with a maximum absorption observed at 238 nm and a corresponding molar circular dichroism (ε) value of –0.15. ksu.kz This correlation, particularly between the sign of the Cotton effect and specific torsion angles derived from the XSA, allowed for the definitive assignment of Tatridin A's absolute configuration as 3R,8S-dihydroxy-6R,7R-germacr-4,9,11(13)-trien-6,12-olide. ksu.kz
Quantum Chemical Methods for Conformational States and Spectroscopic Prediction
Quantum chemical methods are fundamental tools employed to explore the energetically favorable spatial arrangements, or conformations, of molecules and to predict their spectroscopic properties. iupac.orgrsc.orgchemalive.com These computational approaches have been applied to investigate the potential conformational states of this compound. Specifically, studies have modeled a hypothetical derivative, 3,8-deoxytatridin A, which retains the core germacranolide skeleton of this compound. researchgate.netksu.kz The geometries of the various modeled conformers were optimized using a semi-empirical quantum chemical method to assess their relative stabilities. ksu.kz This computational analysis provides crucial insights into the molecule's conformational flexibility and its preferred spatial orientations, thereby complementing the experimental structural data obtained from X-ray crystallography and CD spectroscopy.
Compound Names and PubChem CIDs
Biosynthetic Pathways of Tatridin a
General Sesquiterpene Lactone Biosynthesis Overview
Sesquiterpene lactones are a large and structurally diverse group of C15 plant specialized metabolites researchgate.netmdpi.comnih.gov. Their biosynthesis begins with the universal precursor farnesyl diphosphate (B83284) (FDP), which undergoes cyclization to form various sesquiterpene hydrocarbon backbones researchgate.netmdpi.commassbank.eunih.gov. These hydrocarbons then undergo a series of oxidative modifications, including hydroxylations and subsequent lactone ring formation, leading to the vast array of STLs observed in nature researchgate.netnih.govnih.gov. The majority of STLs are derived from germacranolides, with (+)-costunolide often considered a central intermediate for many germacranolide-derived lactones nih.govmassbank.eu.
Role of Farnesyl Diphosphate (FDP) as a Precursor
Farnesyl diphosphate (FDP), also known as farnesyl pyrophosphate (FPP), serves as the universal 15-carbon precursor for all sesquiterpenes, including sesquiterpene lactones researchgate.netmdpi.commassbank.eunih.gov. FDP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves derived from either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids mdpi.commassbank.eu. The enzyme farnesyl diphosphate synthase catalyzes the condensation reaction that forms FDP. FDP's structure allows for various cyclization pathways and oxidative transformations, contributing to the diversity of STLs mdpi.com.
Germacrane (B1241064) Skeleton Formation and Cyclization Mechanisms
The initial committed step in the biosynthesis of many sesquiterpene lactones involves the cyclization of FDP to form a sesquiterpene hydrocarbon, most commonly germacrene A researchgate.netnih.govmassbank.eunih.gov. This cyclization is catalyzed by sesquiterpene synthases (also known as sesquiterpene cyclases) nih.govmassbank.eunih.gov. The germacrane skeleton, a 10-membered carbocyclic ring, is a key intermediate that can subsequently undergo further cyclization reactions to yield other skeletal types, such as guaianolides or eudesmanolides nih.gov.
Germacrene A synthase (GAS) is a specific sesquiterpene synthase that catalyzes the conversion of FDP to (+)-germacrene A researchgate.netmassbank.eunih.gov. This enzyme initiates the cascade of reactions that lead to the germacrane skeleton, which is considered a central precursor for many STLs researchgate.netnih.gov. For instance, GAS from Solidago canadensis converts FDP primarily to germacrene A. In some plants, such as chicory, germacrene A is released from the enzyme and then undergoes subsequent oxidations. Studies have shown that the expression of GAS genes correlates positively with the content of sesquiterpene lactones.
Regio- and Stereoselective Hydroxylations in Lactone Ring Formation
Following the formation of the sesquiterpene hydrocarbon backbone, the characteristic lactone ring is formed through a series of oxidative modifications researchgate.netnih.govnih.gov. This process typically involves the oxidation of the C12 carbon to form a carboxylic acid, followed by a crucial hydroxylation step nih.gov. The formation of the lactone ring depends on the regio- (C6 or C8) and stereoselective (α or β) hydroxylation of germacrene A acid (GAA), which is the oxidized form of germacrene A researchgate.netnih.gov. For example, 6α-hydroxylation of GAA spontaneously leads to the formation of costunolide (B1669451), a common germacranolide nih.gov. Different cytochrome P450 monooxygenases (P450s) are responsible for these specific regio- and stereoselective hydroxylations.
Enzymatic Transformations and Proposed Biosynthetic Intermediates
The biosynthesis of sesquiterpene lactones involves several key enzymatic transformations and intermediates:
Farnesyl Diphosphate (FDP): The initial 15-carbon precursor researchgate.netmdpi.commassbank.eunih.gov.
Germacrene A: Formed from FDP by germacrene A synthase (GAS) researchgate.netmassbank.eunih.gov.
Germacrene A Oxidase (GAO): A cytochrome P450 enzyme that catalyzes the three-step oxidation of germacrene A at its C12-position, leading to germacrene A alcohol, germacrene A aldehyde, and finally germacrene A acid (GAA) nih.gov.
Germacrene A Acid (GAA): A central precursor for diverse STLs, undergoing subsequent hydroxylation researchgate.netnih.gov.
Costunolide Synthase (COS): Another cytochrome P450 enzyme (e.g., CYP71BL2 in lettuce) that catalyzes the 6α-hydroxylation of GAA, leading to costunolide via spontaneous lactonization researchgate.netnih.gov. Other P450s can catalyze 8α- or 8β-hydroxylation of GAA, leading to different lactone configurations.
Other Oxidative Enzymes: Further modifications of the core sesquiterpene lactone structures, including additional hydroxylations, epoxidations, and dehydrogenations, are carried out by various enzymes, often cytochrome P450s, alcohol dehydrogenases, reductases, and acyl transferases, contributing to the vast structural diversity of STLs researchgate.netnih.gov.
The general pathway for the formation of germacranolides like costunolide from FDP is summarized in the table below.
Table 1: Key Enzymes and Intermediates in Sesquiterpene Lactone Biosynthesis
| Step | Substrate | Enzyme | Product | Enzyme Type |
| 1 | Farnesyl Diphosphate (FDP) | Germacrene A Synthase (GAS) | Germacrene A | Sesquiterpene Synthase |
| 2 | Germacrene A | Germacrene A Oxidase (GAO) | Germacrene A Acid (GAA) | Cytochrome P450 |
| 3 | Germacrene A Acid (GAA) | Costunolide Synthase (COS) / Other P450s | Costunolide / Hydroxylated GAA | Cytochrome P450 |
Gene Expression and Functional Genomics Studies Related to Biosynthesis
Gene expression and functional genomics studies have been instrumental in elucidating the enzymes involved in STL biosynthesis. For example, in Pyrethrum (Tanacetum cinerariifolium), genes encoding germacrene A synthase (TcGAS) and germacrene A oxidase (TcGAO) were identified and characterized, demonstrating their role in forming the sesquiterpene lactone backbone nih.gov. Similarly, in chicory, the expression of GAS and GAO genes correlated positively with the content of specific STLs, suggesting transcriptional level regulation of the pathway.
Studies have also identified cytochrome P450 enzymes responsible for the regio- and stereoselective hydroxylations crucial for lactone ring formation. The specific accumulation of STLs in glandular trichomes of plants like Xanthium strumarium suggests that these trichomes are sites for transcribing the relevant biosynthetic genes. Functional genomics approaches, including transcriptomic analysis, have helped identify candidate genes encoding enzymes like GAS, GAO, and COS, which are involved in the biosynthesis of STLs.
Molecular and Cellular Mechanisms of Tatridin a Action
Target Identification through Proteomic Platforms
Functional proteomic platforms have been instrumental in identifying the most reliable cellular targets of Tatridin-A in leukemia monocytic cells. This approach recognized phosphoglycerate kinases as the enzymes with the highest affinity for this compound nih.govfrontiersin.orgresearchgate.netnih.gov. The strategies employed are predicated on the principle that the binding of a ligand to its receptor induces conformational changes that stabilize the protein, rendering it less susceptible to enzymatic proteolysis nih.govresearchgate.net.
Drug Affinity Responsive Target Stability (DARTS) Methodology
The Drug Affinity Responsive Target Stability (DARTS) methodology was utilized to identify this compound's cellular targets. This technique exploits the phenomenon where ligand binding stabilizes a protein, thereby decreasing its susceptibility to enzymatic degradation nih.govfrontiersin.orgresearchgate.net. In DARTS experiments, a low-specificity protease, subtilisin, was applied to THP-1 cell lysates in the presence or absence of this compound. The resistance of proteins to hydrolysis was subsequently monitored using SDS-PAGE, revealing that the intensity of putative target proteins was enhanced in the presence of this compound due to its stabilizing effect nih.govfrontiersin.orgresearchgate.net. Through this method, PGK1 and PGK2 were identified as valid this compound receptors, exhibiting protection from proteolysis in a concentration-dependent manner researchgate.netresearchgate.netunisa.it.
Targeted Limited Proteolysis Assisted by Multiple Reaction Monitoring Mass Spectrometry (t-LIP-MRM)
To further characterize the interaction profile of this compound with its targets, the targeted Limited Proteolysis Assisted by Multiple Reaction Monitoring Mass Spectrometry (t-LIP-MRM) strategy was employed. This gel-free method, akin to DARTS, relies on a double-protease action combined with Multiple Reaction Monitoring Mass Spectrometry (MRM-MS) detection nih.govresearchgate.netresearchgate.net. The t-LIP-MRM approach enables the identification of specific peptide regions involved in ligand-target interactions and the observation of structural variations induced by this compound binding within complex cell lysates nih.govfrontiersin.orgresearchgate.net. In experiments involving sequential digestion with subtilisin and trypsin, an increase in the intensity of specific tryptic peptides, such as peptides 193–199, was observed upon this compound incubation. This increased intensity indicated protection from proteolysis by this compound, suggesting that the compound induces conformational changes in its target proteins nih.govfrontiersin.org.
Interaction with Phosphoglycerate Kinase 1 (PGK1) and PGK2
Both DARTS and t-LIP-MRM strategies consistently demonstrated a strong interaction between this compound and phosphoglycerate kinases, particularly PGK1 nih.govfrontiersin.orgresearchgate.netnih.gov. Molecular docking analyses further corroborated these findings, revealing robust interactions with both PGK1 and PGK2. The predicted equilibrium dissociation constants (KD,pred) indicated comparable affinities, with a KD,pred of 5.52 μM for the this compound/PGK1 complex and 2.35 μM for the this compound/PGK2 complex nih.govfrontiersin.org.
PGK1 is known as a monomeric protein composed of two distinct domains, an N-terminal domain and a C-terminal domain, which are interconnected by a central helix hinge region (amino acids 187 to 201) nih.govfrontiersin.org. This compound has been shown to interact with the active domains of PGK1, leading to alterations in its hinge region nih.govfrontiersin.orgnih.govresearchgate.netresearcher.life.
Non-Covalent Inhibition of PGK1 Activity
This compound functions as a non-covalent inhibitor of PGK1 activity nih.govfrontiersin.orgresearchgate.netreddit.com. In vitro assays demonstrated that this compound modulates PGK1 activity in a negative mode, exhibiting an IC50 value of 3760 ± 870 nM for the recombinant enzyme nih.govfrontiersin.org. Furthermore, this compound effectively inhibited PGK1 enzymatic activity in more complex biological systems, including THP-1 and KATO III native cellular lysates, with notable potency nih.govfrontiersin.org. Importantly, liquid chromatography-mass spectrometry (LC-MS) analyses confirmed the absence of covalent adducts between this compound and PGK1, reinforcing its non-covalent mode of inhibition researchgate.net.
Allosteric Modulation and Conformational Changes
The binding of this compound to PGK1 induces significant conformational changes in the enzyme nih.govfrontiersin.orgresearchgate.net. Specifically, this compound interacts with the active domains of PGK1, leading to an alteration of its hinge region nih.govfrontiersin.orgnih.govresearchgate.net. Molecular docking studies suggest that this compound binds near the ATP binding site in both PGK1 and PGK2. Within this site, this compound can establish three hydrophobic interactions with Ala215, Leu314, and Val342, and one hydrogen bond with Glu344 nih.govfrontiersin.org. This specific binding event and the resulting alteration in the hinge region are directly implicated in the inhibition of PGK1 enzyme activity by this compound nih.govfrontiersin.org.
Modulation of Cancer-Related Signaling Pathways
The antagonism of PGK1 by this compound has significant implications for cancer-related signaling pathways. Research has shown that this compound effectively downregulates the mRNA levels of chemokine receptor 4 (CXCR4) and β-catenin in KATO III gastric cancer cells nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. This downregulation is a direct consequence of PGK1 antagonism and leads to the inhibition of the invasiveness of these gastric cancer cells nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. CXCR4 is a chemokine receptor known to promote the progression and dissemination of various malignant tumors, including gastric cancer nih.govfrontiersin.org. Similarly, β-catenin, a 92-kDa protein, plays a crucial role in cadherin-based cell adherence and acts as a downstream component of the Wnt-signaling pathway, with its upregulation strongly associated with gastric cancer progression nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. Thus, this compound's ability to modulate these pathways positions it as a promising natural antagonist of PGK1 with anti-cancer activity in gastric tumor cells nih.govfrontiersin.orgreddit.com.
Downregulation of Chemokine Receptor 4 (CXCR4) mRNA Levels
This compound has been shown to significantly downregulate the mRNA levels of chemokine receptor 4 (CXCR4) in KATO III gastric cancer cells. This effect was observed after 24 hours of incubation with 100 µM this compound. The downregulation of CXCR4 mRNA is considered a direct consequence of this compound's antagonism of phosphoglycerate kinase 1 (PGK1) nih.govresearchgate.net. CXCR4 plays a crucial role in cell migration and is often overexpressed in various cancers, promoting metastasis arvojournals.orgdoaj.org.
Inhibition of β-Catenin Expression and Wnt/β-Catenin Pathway Components
In addition to its effect on CXCR4, this compound also leads to a significant downregulation of β-catenin mRNA levels in KATO III gastric cancer cells when treated with 100 µM for 24 hours nih.govresearchgate.net. This inhibition is linked to its antagonism of PGK1. The Wnt/β-catenin signaling pathway is a highly conserved axis fundamental to various physiological processes, including cell proliferation, differentiation, apoptosis, migration, invasion, and tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development and progression of numerous cancers, including gastric cancer. Therefore, targeting the Wnt/β-catenin pathway, as this compound appears to do by reducing β-catenin expression, represents a promising strategy to suppress cancer cell growth and enhance chemosensitivity researchgate.netnih.govdovepress.comrsc.org.
Impact on Cellular Invasiveness and Migration
A key cellular effect of this compound is its ability to inhibit the invasiveness of KATO III gastric cancer cells. This inhibitory action on cellular invasiveness is a direct result of its antagonism of phosphoglycerate kinase 1 (PGK1) nih.govresearchgate.net. The inhibition of cell migration and invasiveness is a crucial step in preventing tumor metastasis and dissemination. Studies evaluating invasiveness often utilize transwell cell culture assays, which allow for the assessment of cell movement through a porous membrane pubcompare.ai. This compound's capacity to block cell migration suggests its potential in mitigating tumor spread researchgate.net.
Induction of Programmed Cell Death (Apoptosis)
This compound, particularly its diacetate derivative (tatridin A diacetate), has been identified as a potent inducer of apoptosis in human myeloid leukemia cell lines, specifically HL-60 and U937 cells nih.govresearchgate.net. This induction of programmed cell death is a critical mechanism for its cytotoxic effects on cancer cells. Apoptosis triggered by this compound and other germacranolide sesquiterpene lactones involves the activation of caspase-3 and the subsequent fragmentation of poly(ADP-ribose) polymerase-1. Furthermore, this apoptotic process is associated with an early release of cytochrome c from the mitochondria nih.gov. Generally, sesquiterpene lactones induce apoptosis through a mechanism involving mitochondrial dysfunction, oxidative stress, and subsequent apoptotic pathways researchgate.netnih.gov.
Role of the α-Methylene-γ-Lactone Moiety
The α-methylene-γ-lactone moiety is a characteristic structural feature of sesquiterpene lactones, including this compound nih.gov. This specific chemical group is considered essential for the cytotoxic function of these compounds researchgate.net. The mechanism by which the α-methylene-γ-lactone moiety contributes to cytotoxicity and apoptosis involves its ability to form covalent bonds with the thiol groups of various cellular proteins mdpi.com. This alkylation of cellular thiols can disrupt critical biological processes, ultimately leading to controlled cell death via apoptosis researchgate.net.
Mechanisms of Pyroptosis Activation (if applicable to this compound, otherwise omit)
Based on the available research findings, there is no direct evidence indicating that this compound specifically activates pyroptosis. Pyroptosis is a distinct form of programmed cell death characterized by inflammatory responses, cell swelling, membrane rupture, and the release of pro-inflammatory cytokines. This process is typically mediated by inflammatory caspases (such as caspase-1, -4, -5, and -11) and members of the gasdermin protein family, particularly gasdermin D (GSDMD) abclonal.comcellsignal.comresearchgate.net. While some sesquiterpene lactones may have diverse cell death mechanisms, the provided data does not support a role for this compound in pyroptosis activation.
Enzyme Kinetic Studies of Target Interactions
Enzyme kinetic studies are crucial for understanding the quantitative aspects of enzyme-catalyzed reactions and elucidating the mechanisms of drug action mhmedical.com. This compound has been demonstrated to inhibit the enzymatic activity of phosphoglycerate kinase 1 (PGK1). In vitro assays with recombinant human PGK1 revealed that this compound modulates PGK1 activity in a negative manner, exhibiting an IC50 value of 3760 ± 870 nM frontiersin.org. The compound also effectively inhibited PGK1 activity in more complex cellular systems, including lysates from THP-1 and KATO III cells, with notable potency. The IC50 values for PGK1 inhibition in these cell lysates were determined to be 375 ± 112 nM and 397 ± 250 nM, respectively nih.gov.
This inhibitory effect is attributed to this compound's direct interaction with the active domains of PGK1, leading to an alteration of its hinge region nih.govresearchgate.netfrontiersin.org. The ability of this compound to inhibit PGK1 is significant, as PGK1 is known to influence the expression of CXCR4 and β-catenin in gastric cancer cells, thereby promoting peritoneal carcinomatosis nih.gov.
Table 1: Enzyme Kinetic Data for this compound Inhibition of PGK1 Activity
| System | IC50 (nM) |
| Recombinant Human PGK1 | 3760 ± 870 |
| THP-1 Cell Lysate | 375 ± 112 |
| KATO III Cell Lysate | 397 ± 250 |
Preclinical and in Vitro Biological Activity Investigations of Tatridin a
Antimalarial Research
The class of sesquiterpene lactones, to which tatridin-A belongs, is recognized for its diverse biological activities, including antimalarial properties. nih.govresearchgate.net
Activity against Plasmodium falciparum Strains (e.g., D10, K1)
While sesquiterpene lactones are known for their antimalarial potential, specific in vitro activity data, such as IC50 values, for this compound directly against Plasmodium falciparum strains like the chloroquine-sensitive D10 or the multidrug-resistant K1 strains, are not explicitly detailed in the available literature. Research in this area often focuses on plant extracts or other derivatives within the sesquiterpene lactone class. scielo.brnih.govkspbtjpb.org
Elucidation of Anti-Amoeboid Activity Mechanisms
This compound has been identified among sesquiterpene lactones isolated from natural sources in studies investigating anti-amoeboid activity. For instance, in research exploring potential therapeutic agents against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM), this compound was one of the sesquiterpene lactones isolated. csic.esresearchgate.net
While this compound was present in these investigations, the detailed elucidation of anti-amoeboid activity mechanisms, such as programmed cell death induction, increased reactive oxygen species (ROS) production, and changes in mitochondrial membrane potential, was specifically reported for other sesquiterpene lactones, namely anhydroartemorin and 1(10)Z,4E,14-acetoxy-costunolide. These compounds demonstrated anti-amoeboid activity against Naegleria fowleri with IC50 values of 23.02 ± 1.26 and 28.34 ± 6.27, respectively. csic.esresearchgate.net The specific anti-amoeboid activity or mechanistic details directly attributed to this compound in these studies were not provided. csic.esresearchgate.net
Antidepressant Research Potential
Investigations into the antidepressant potential of Anthemis wiedemanniana Fisch. & Mey, a plant traditionally used for central nervous system disorders, have identified this compound as a key active component. nih.govresearchgate.net Through bioassay-guided fractionation and isolation techniques, this compound, alongside tanachin (1-epi-tatridin B), was determined to be primarily responsible for the observed antidepressant activity in the flowers of this plant. nih.govresearchgate.netsocolar.com
The antidepressant effects were evaluated in mouse models using established behavioral tests, including the forced swimming test, tail suspension test, and antagonism of tetrabenazine-induced ptosis, hypothermia, and suppression of locomotor activity. nih.govresearchgate.net These findings suggest this compound's contribution to the antidepressant profile of A. wiedemanniana. Further mechanistic studies are recommended to fully explore the activity of these compounds against depression. nih.govresearchgate.netresearchgate.net
Anti-inflammatory Research Potential
This compound, as a sesquiterpene lactone, is part of a class of compounds widely recognized for their anti-inflammatory properties. nih.govresearchgate.net It has been isolated from plants known for their anti-inflammatory effects. For instance, this compound was found in Tanacetum argenteum subsp. argenteum, an extract of which demonstrated significant anti-inflammatory activity. turkjps.org
The n-hexane extract of T. argenteum subsp. argenteum exhibited anti-inflammatory activity with an IC50 of 6.159 ± 0.45 µg/mL against nuclear factor kappa B (NF-κB) and 0.627 ± 0.16 µg/mL against induced nitric oxide synthase (iNOS). turkjps.org While this compound is a constituent of such active extracts, specific quantitative data on the direct anti-inflammatory effects of isolated this compound are not explicitly detailed in the reviewed literature. The anti-inflammatory activities of Tanacetum species are generally associated with their flavonoid and sesquiterpene contents, including compounds like parthenolide. turkjps.org
Antioxidant Research (focus on direct compound effects, if studied)
Sesquiterpene lactones, including this compound, are a class of natural products that have been associated with antioxidant properties. researchgate.netresearchgate.netresearchgate.net this compound has been identified as a secondary metabolite in genera such as Anthemis and Kitolod (Isotoma longiflora), which are known to exhibit antioxidant activities. researchgate.netbio-conferences.org
Synthetic Methodologies and Analog Design for Tatridin a
Strategies for Total Synthesis of Tatridin-A (if published)
As of now, a dedicated total synthesis of this compound has not been reported in peer-reviewed literature. However, the synthesis of other germacrane (B1241064) sesquiterpenes offers valuable insights into plausible strategies for constructing its unique framework. Key challenges in the total synthesis of this compound include the stereocontrolled formation of the 10-membered ring with its embedded E- and Z-alkenes, and the precise installation of two hydroxyl groups and the fused lactone moiety.
A hypothetical retrosynthetic analysis would likely disconnect the molecule at the macrocyclic ring and the lactone. Strategies for constructing the germacrane core often rely on powerful ring-forming reactions. One such approach is the anionic oxy-Cope rearrangement , a sigmatropic rearrangement that can efficiently form medium-sized rings. For instance, a synthesis could commence from a more readily available cyclic precursor, which after a series of functional group manipulations, would be subjected to an anionic oxy-Cope rearrangement to expand into the 10-membered germacrane skeleton uni-konstanz.de.
Another established method for macrocyclization is the Grob-type fragmentation . This reaction can be initiated from a decalin system, which through fragmentation, stereospecifically forms the two E-double bonds characteristic of many germacranes wur.nl. Subsequent steps would involve stereoselective epoxidation and dihydroxylation to install the necessary oxygen functionalities, followed by lactonization to complete the this compound structure.
Table 1: Potential Key Reactions in a Hypothetical Total Synthesis of this compound
| Step | Reaction Type | Precursor Type | Key Transformation | Reference Strategy |
| 1 | Ring-Closing Metathesis (RCM) | Acyclic diene | Formation of the 10-membered ring | General terpene synthesis |
| 2 | Anionic oxy-Cope Rearrangement | Divinyl carbinol | Ring expansion to form germacrane core | Still, W.C. (1977) uni-konstanz.de |
| 3 | Nozaki-Hiyama-Kishi (NHK) Reaction | Acyclic aldehyde/vinyl halide | Intramolecular macrocyclization | General macrocycle synthesis |
| 4 | Grob Fragmentation | Fused bicyclic (decalin) mesylate | Formation of (E,E)-cyclodecadiene ring | Marshall, J.A. et al. wur.nl |
| 5 | Sharpless Asymmetric Dihydroxylation | Alkene | Stereoselective installation of diols | General asymmetric synthesis |
Semisynthesis of this compound Derivatives and Analogs
Semisynthesis, which involves the chemical modification of a natural product isolated from a biological source, is a powerful tool for generating novel analogs with potentially enhanced biological activities. The this compound molecule possesses several reactive sites amenable to chemical modification: two secondary hydroxyl groups and the electrophilic α-methylene-γ-lactone moiety.
The hydroxyl groups can be targeted for esterification or etherification to produce a library of derivatives with varied steric and electronic properties. Standard acylation conditions using acid chlorides or anhydrides in the presence of a base can yield ester analogs. Silylation of the hydroxyl groups can also be performed to create protected intermediates or final analogs with increased lipophilicity nih.gov.
The α-methylene-γ-lactone is a key functional group in many biologically active sesquiterpene lactones. Its electrophilic nature makes it susceptible to Michael-type conjugate addition reactions with various nucleophiles, such as thiols (e.g., cysteine), amines, and other carbon nucleophiles researchgate.netavma.org. Such modifications can fundamentally alter the molecule's reactivity and biological profile. Furthermore, palladium-catalyzed arylation reactions have been successfully applied to the α-methylene-γ-lactone of other sesquiterpenes, providing a route to α-benzylidene-γ-lactone derivatives with significant antiproliferative profiles acs.org.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the versatility of chemical reactions to construct complex molecules. This approach could be particularly advantageous for the synthesis of this compound and its analogs by enabling highly selective transformations that are challenging to achieve with traditional chemical methods.
Terpene synthases (cyclases) are enzymes that convert acyclic precursors like farnesyl pyrophosphate (FPP) into a vast array of cyclic terpene scaffolds mdpi.com. A chemoenzymatic strategy could involve the synthesis of modified FPP analogs, which are then fed to a germacrene A synthase. This could produce novel germacrane cores that can be chemically elaborated into this compound analogs nih.govresearchgate.netresearchgate.net. For example, engineered terpene cyclases have been used to produce unnatural sesquiterpenoids, demonstrating the potential of these biocatalysts to generate structural diversity researchgate.netresearchgate.net.
Furthermore, enzymes such as lipases and proteases can be used for regioselective acylation or deacylation of the hydroxyl groups on the this compound scaffold. Cytochrome P450 monooxygenases are another class of enzymes capable of performing highly specific hydroxylations on complex terpenoid skeletons, offering a potential route for late-stage functionalization to introduce or modify hydroxyl groups with high stereocontrol mdpi.com.
Divergent Synthetic Strategies for Natural Product-Like Scaffolds
Divergent synthesis is an efficient strategy where a common intermediate or scaffold is converted into a library of structurally diverse compounds. This approach is ideal for exploring the chemical space around a natural product like this compound. Research groups have focused on developing divergent scaffolds that can lead to various sesquiterpenoid classes, including germacranes, guaianes, and eudesmanes nih.govacs.orgchemrxiv.org.
A potential divergent strategy for this compound-like structures could begin with the synthesis of a versatile germacrane intermediate. This common scaffold could then be subjected to different reaction conditions to induce specific transformations. For instance, acid-mediated transannular cyclization could convert the 10-membered germacrane ring into the fused 5/7 bicyclic system of guaianolides or the 6/6 system of eudesmanolides, which are biosynthetically related to germacranes scispace.comnih.gov. This approach allows for the generation of a collection of related natural product-like molecules from a single, advanced intermediate, facilitating the exploration of structure-activity relationships.
Design and Synthesis of Modified this compound Structures
The 10-membered germacrane core of this compound offers multiple avenues for structural modification. The endocyclic double bonds can be targeted for various transformations.
Epoxidation: Selective epoxidation of one of the double bonds, followed by nucleophilic ring-opening, can introduce new functional groups with defined stereochemistry.
Hydrogenation: Catalytic hydrogenation can saturate one or both double bonds, leading to changes in the conformation and flexibility of the macrocycle.
Transannular Cyclizations: As mentioned, acid- or base-catalyzed transannular reactions can be employed to rearrange the germacrane skeleton into other sesquiterpene lactone subtypes, such as guaianolides or eudesmanolides scispace.commdpi.com. The outcome of these cyclizations is often dependent on the conformation of the germacrane ring.
Table 2: Potential Reactions for Modifying the Germacrane Core of this compound
| Reaction | Reagents | Potential Product Type |
| Epoxidation | m-CPBA, DMDO | Epoxy-germacranolide |
| Dihydroxylation | OsO₄, NMO | Tetraol derivative |
| Hydrogenation | H₂, Pd/C | Dihydro- or Tetrahydro-tatridin |
| Transannular Cyclization | Protic or Lewis Acids | Guaianolide or Eudesmanolide scaffold |
The α-methylene-γ-lactone is a crucial pharmacophore, and its modification is a primary strategy for analog design.
Michael Addition: As discussed in section 7.2, the exocyclic double bond is a prime target for conjugate addition reactions with a wide range of soft nucleophiles mdpi.com.
Reduction: The exocyclic double bond can be selectively reduced using reagents like sodium borohydride (B1222165) in the presence of nickel salts, which would remove this reactive Michael acceptor. The lactone carbonyl itself can be reduced to a lactol with reagents like diisobutylaluminium hydride (DIBAL-H).
Cyclopropanation: The double bond can undergo cyclopropanation to introduce a strained three-membered ring, significantly altering the shape and electronics of this region.
Heck Reaction: Palladium-catalyzed Heck reactions can be used to append aryl or vinyl groups to the α-position of the lactone, creating derivatives with extended conjugation acs.org.
These modifications allow for a systematic investigation of how alterations to the germacrane core and the lactone moiety influence the molecule's properties and biological function.
Structure Activity Relationship Sar Studies of Tatridin a and Its Analogs
Identification of Key Pharmacophores and Structural Motifs for Biological Activity
Tatridin-A's biological activity is intrinsically linked to its unique structural features, particularly its germacrane (B1241064) skeleton and the α-methylene-γ-lactone moiety nih.govresearchgate.net. The α-methylene-γ-lactone is a common and often crucial pharmacophore in sesquiterpene lactones, frequently implicated in biological activity through Michael addition reactions with nucleophilic biological molecules nih.gov.
Recent research has identified phosphoglycerate kinase 1 (PGK1) as a key target for this compound in leukemia monocytic cells nih.govresearchgate.net. Through a combination of limited proteolysis and molecular docking, it was discovered that this compound interacts with the active domains of PGK1, leading to an alteration in its hinge region and subsequent inhibition of enzyme activity nih.govresearchgate.netdntb.gov.ua. This interaction highlights the importance of specific structural motifs within this compound that enable its binding to PGK1. The inhibitory potency of this compound on PGK1 activity was determined with an IC50 value of 3760 ± 870 nM nih.gov.
Table 1: Biological Activity of this compound on PGK1
| Target Enzyme | Activity Type | IC50 Value (nM) | KD,pred Value (µM) | Reference |
| PGK1 | Inhibition | 3760 ± 870 | 5.52 | nih.gov |
Impact of Stereochemistry on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in molecules, profoundly influences a compound's physical, chemical, and biological properties solubilityofthings.comlongdom.org. In natural products like this compound, the specific stereochemical configuration is often critical for its biological activity unimi.it. Enzymes and receptors within biological systems are typically chiral and exhibit stereospecificity, meaning they preferentially bind to specific enantiomers or stereoisomers, leading to distinct biological responses solubilityofthings.comlongdom.org.
For this compound, its precise stereochemistry, notably defined as (3aS,4R,5E,9S,10E,11aS) nih.gov, is paramount. While detailed studies on the specific impact of this compound's stereoisomers are not extensively documented, the existence of structurally related compounds like 1-epi-Tatridin B (also known as Tanachin) underscores the significance of stereochemical differences nih.govvdoc.pubebi.ac.uk. 1-epi-Tatridin B is an epimer of Tatridin B ebi.ac.uk, and its relationship to Tatridin A involves a double bond migration and potentially an epimerization of a hydroxyl group nih.govebi.ac.uk. Such subtle changes in stereochemistry can lead to significant variations in biological recognition and activity.
Comparison with Related Sesquiterpene Lactones (e.g., Tatridin B, 1-epi-Tatridin B/Tanachin)
This compound belongs to the germacrane sesquiterpenoid lactone family, which includes closely related compounds such as Tatridin B and 1-epi-Tatridin B (Tanachin) nih.govresearchgate.netresearchgate.netnih.govebi.ac.uk. Historically, there has been some ambiguity in the literature regarding the exact structures of tabulin, tanachin, tatridin A, and tatridin B, with subsequent clarification identifying tabulin as this compound and tanachin as 1-epi-Tatridin B vdoc.pub.
Structural comparisons reveal key differences:
Tatridin B is described as Tatridin A in which the double bond at position 9-10 has migrated to position 10-14, and the hydroxyl group at position 1 has epimerized from α- to β- ebi.ac.uk.
1-epi-Tatridin B (Tanachin) is also characterized as Tatridin A with a double bond migration from position 9-10 to 10-14 nih.gov.
These minor structural modifications, particularly in double bond positions and stereochemistry, lead to distinct compounds with varying biological profiles. For instance, Tatridin A, 1-epi-Tatridin B, and Tatridin B have all been isolated from Anthemis ruthenica researchgate.net. Notably, Tanachin (1-epi-Tatridin B) has demonstrated significant cytotoxic activity with an IC50 value of 4.5 μg/mL against certain cell lines researchgate.net. Both Tatridin A and Tanachin have also been linked to antidepressant activity when isolated from Anthemis widemmania acgpubs.org. These findings highlight how subtle structural variations among these sesquiterpene lactones can modulate their specific biological effects.
Influence of Substituent Effects on Target Binding and Cellular Responses
The influence of substituent effects on the biological activity of chemical compounds is a well-established principle, where modifications to molecular groups can significantly alter a molecule's properties, reactivity, and interactions with biological targets rsc.org. For this compound, its inherent structural features are directly responsible for its observed cellular responses.
This compound's ability to antagonize phosphoglycerate kinase 1 (PGK1) is central to its biological profile nih.gov. This antagonism leads to specific cellular effects, including the downregulation of mRNA levels for chemokine receptor 4 (CXCR4) and β-catenin in gastric cancer cells, and a subsequent inhibition of their invasiveness nih.gov. These effects are a direct consequence of this compound's binding to PGK1, implying that the structural elements of this compound that facilitate this binding are crucial for mediating these complex cellular responses. While specific studies detailing the impact of modified substituents on this compound's SAR are not widely reported, the presence of the α-methylene-γ-lactone moiety is generally considered a critical pharmacophore in sesquiterpene lactones, often acting as an electrophilic center that can react with biological nucleophiles, thereby contributing to their diverse activities nih.gov.
Computational Modeling for SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools in SAR analysis, providing insights into ligand-target interactions at a molecular level.
Molecular Docking: Molecular docking has been extensively employed to investigate the binding of this compound to phosphoglycerate kinase 1 (PGK1) nih.govresearchgate.netdntb.gov.ua. This analysis revealed a strong interaction between this compound and the PGK1 enzyme, characterized by an equilibrium dissociation constant (KD,pred) of 5.52 μM for the this compound/PGK1 complex nih.gov. This affinity is comparable to that of known PGK1 antagonists, such as terazosin (B121538) (KD = 2.78 μM) nih.gov. Docking studies indicate that this compound binds to a critical region of PGK1, specifically near the binding sites for 3-phosphoglycerate (B1209933) (3PG) and ATP, suggesting a competitive or allosteric mode of inhibition nih.gov.
Molecular Dynamics Simulations: While direct molecular dynamics simulations specifically for this compound were not found in the provided search results, molecular dynamics (MD) simulations are widely recognized for their utility in assessing the conformational stability and dynamic fluctuations of protein-ligand complexes over time nih.govnih.govnih.govarxiv.orgscielo.br. In general SAR studies, MD simulations complement molecular docking by providing a more realistic representation of the binding process and the stability of the bound complex in a dynamic environment, helping to refine pharmacophore models and understand the flexibility of both the ligand and the target nih.govnih.govnih.govscielo.br. Such simulations could provide further atomic-level insights into the precise mechanism by which this compound interacts with PGK1 and how its structural features contribute to its inhibitory activity.
Advanced Research Methodologies Applied to Tatridin a Investigations
Omics-Based Approaches (e.g., Proteomics, Metabolomics)
Omics-based approaches, particularly proteomics, have been crucial in identifying the cellular targets of tatridin-A. Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions, often utilizing techniques such as mass spectrometry, Western blotting, and ELISA. thermofisher.com
A functional proteomic platform was employed to identify the most reliable targets of this compound in leukemia monocytic cells. researchgate.netresearchgate.net This investigation revealed that phosphoglycerate kinases, specifically phosphoglycerate kinase 1 (PGK1) and phosphoglycerate kinase 2 (PGK2), are key enzymes interacting with this compound. researchgate.netresearchgate.net To deepen the understanding of this compound's anti-cancer mechanism, a combination of Drug Affinity Responsive Target Stability (DARTS) and targeted limited proteolysis assisted by multiple reaction monitoring mass spectrometry (t-LIP-MRM) was applied to human leukemia monocytic cell line (THP-1). researchgate.net These techniques are based on the principle that when a protein binds to a small molecule like this compound, it undergoes conformational changes, becoming more stable and less susceptible to proteolytic degradation. researchgate.net The application of these strategies indicated a strong interaction between this compound and phosphoglycerate kinases. researchgate.net
While metabolomics, which analyzes the abundance of small molecules (metabolites) to reflect the biochemical activity and state of a cell or tissue, is a powerful omics approach utilizing techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) thermofisher.comnutricion.org, specific detailed metabolomics studies on this compound were not explicitly described in the available literature. However, the integration of multi-omics data, including proteomics and metabolomics, is increasingly recognized for providing comprehensive insights into biological systems and for identifying and verifying drug targets. thermofisher.commdpi.commdpi.comnih.gov
Cell-Based Assays for Functional Validation
Cell-based assays are vital for validating the functional effects of compounds in a biological context. For this compound, these assays have primarily focused on assessing its cytotoxic and anti-invasive activities.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay where viable cells convert a yellow tetrazolium salt into insoluble purple formazan (B1609692) crystals via mitochondrial enzymes biocompare.comabcam.com, was used to measure the cytotoxic activity of this compound on gastric carcinoma cell line KATO III and myeloid leukemia cell line THP-1. researchgate.netnih.gov The half-maximal effective concentration (EC50) values were determined, demonstrating the compound's cytotoxic potential. nih.gov
Table 1: EC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | EC50 (µM) ± SD | Incubation Time (h) | Reference |
| THP-1 | 38 ± 2 | 72 | nih.gov |
| KATO III | 18 ± 4 | 72 | nih.gov |
Furthermore, a Transwell invasion assay was performed on KATO III cells to investigate this compound's influence on cellular invasiveness. researchgate.netnih.gov This assay, which uses membranes coated with substances like collagen to allow cells to pass through in response to stimuli biocompare.com, revealed that this compound significantly reduces the invasiveness of KATO III cells. researchgate.netnih.gov This anti-invasive effect is suggested to be a direct consequence of phosphoglycerate kinase 1 (PGK1) antagonism. researchgate.netnih.gov Additionally, this compound was shown to downregulate the mRNA levels of chemokine receptor 4 and β-catenin in gastric cancer cells. researchgate.netresearchgate.netnih.gov
Biophysical Techniques for Ligand-Target Interactions
Biophysical techniques provide detailed insights into the direct interactions between a ligand, such as this compound, and its target proteins.
As mentioned, Drug Affinity Responsive Target Stability (DARTS) and targeted limited proteolysis assisted by multiple reaction monitoring mass spectrometry (t-LIP-MRM) were employed to demonstrate the strong interaction between this compound and phosphoglycerate kinases (PGK1 and PGK2). researchgate.netresearchgate.net These methods exploit the conformational changes and increased stability a protein undergoes upon ligand binding, making it less susceptible to proteolysis. researchgate.net
Molecular docking simulations, a computational biophysical technique, further elucidated the interaction, showing that this compound binds to the active domains of PGK1, inducing alterations in its hinge region, which contributes to its inhibitory potency on enzyme activity. researchgate.net
The Parallel Artificial Membrane Permeability Assay (PAMPA) was utilized to assess the passive permeability of this compound through an artificial lipid bilayer. researchgate.netnih.gov This assay helps understand a compound's ability to traverse biological membranes. nih.gov
Table 2: Permeability of this compound via PAMPA Assay
| Assay Type | Permeability (-log Pe) | Reference |
| PAMPA | 4.87 ± 0.01 | researchgate.netnih.gov |
Other general biophysical techniques commonly used for studying protein-ligand interactions include X-ray crystallography for atomic-level structural details, Isothermal Titration Calorimetry (ITC) for thermodynamic parameters, Surface Plasmon Resonance (SPR) for real-time binding kinetics, Nuclear Magnetic Resonance (NMR) spectroscopy for structural and dynamic information, and various fluorescence-based methods. researchgate.netmdpi.comamazon.comdrugtargetreview.com
In Silico Studies and Computational Chemistry for Predictive Modeling
In silico studies and computational chemistry play a significant role in predicting molecular interactions, properties, and biological activities, thereby guiding experimental research and drug design.
For this compound, molecular docking simulations were integral to understanding its interaction with phosphoglycerate kinase 1 (PGK1), predicting how it binds to the enzyme's active site and affects its function. researchgate.net
More broadly, in silico methods, including quantitative structure-activity relationships (QSARs), molecular modeling, and chemoinformatic approaches, are widely used to predict chemical properties, transformation pathways, and to integrate diverse data for comprehensive assessments. rsc.org Computer-aided drug design (CADD) methodologies leverage these computational techniques to identify promising drug candidates, facilitate rational drug design, and aid in drug repositioning. frontiersin.org These methods can also be employed to predict potential toxicity and metabolic profiles of compounds, for instance, by developing classification models using machine learning algorithms like Message Passing Neural Networks (MPNN) and Random Forests (RF) to assess risks such as reactive metabolite formation. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Additional Molecular Targets and Pathways
Current research indicates that tatridin-A primarily targets phosphoglycerate kinase 1 (PGK1) and phosphoglycerate kinase 2 (PGK2), key enzymes in glycolysis. researchgate.netfrontiersin.orgnih.govnih.gov Furthermore, it has been shown to downregulate mRNA levels of chemokine receptor 4 (CXCR4) and β-catenin, impacting the Wnt/β-catenin signaling pathway. researchgate.netfrontiersin.orgnih.govnih.gov Future investigations should employ comprehensive proteomic and transcriptomic profiling to identify any additional direct or indirect molecular targets and perturbed pathways. Given the intricate nature of cellular signaling, this compound may interact with other components of metabolic networks or signaling cascades beyond those currently identified. Exploring its broader impact on cellular metabolism, beyond glycolysis, and its interplay with other oncogenic or disease-relevant pathways, such as PI3K/Akt or STAT3, could reveal novel therapeutic avenues. mdpi.comfrontiersin.org
Investigation of this compound in Diverse Disease Models (Preclinical)
Preclinical studies have shown this compound's cytotoxic activity against myeloid leukemia cell lines and its efficacy against gastric cancer cells, specifically KATO III cells, by inhibiting their invasiveness. researchgate.netfrontiersin.orgnih.govnih.govreddit.comresearchgate.net To broaden its therapeutic scope, future preclinical research should rigorously evaluate this compound in a wider array of disease models. This includes investigating its activity in other cancer types where glycolysis and Wnt/β-catenin signaling are known to be dysregulated, such as colorectal cancer, glioblastoma, and various solid tumors. mdpi.comfrontiersin.orgembopress.orgresearchgate.net Beyond oncology, its reported in vitro anti-microbial potential against Gram-positive bacteria (e.g., Bacillus cereus, Micrococcus luteus, Staphylococcus aureus) and anti-malarial activity against Plasmodium falciparum strains warrant further exploration in relevant infectious disease models. frontiersin.orgreddit.comuwm.edu.plcsir.co.zamdpi.com These investigations would typically involve both in vitro cell culture experiments and in vivo animal models to assess efficacy, pharmacokinetics, and preliminary safety. okids-net.atstxbp1disorders.org
Development of Novel this compound Analogs with Enhanced Efficacy and Selectivity
As a natural product, this compound possesses a unique chemical structure. researchgate.netfrontiersin.orgnih.gov The development of novel this compound analogs represents a critical future research direction. This involves medicinal chemistry efforts focused on synthesizing derivatives with improved potency, enhanced target selectivity, and optimized pharmacokinetic properties. For instance, an analog like 1-epi-tatridin B has been noted as inactive in some biological tests, underscoring the importance of specific structural features for activity. researchgate.netnih.gov Structure-activity relationship (SAR) studies will be essential to identify key functional groups and structural motifs responsible for its biological effects. The aim is to create compounds with superior therapeutic indices, potentially reducing off-target effects and improving drug-like properties for eventual clinical translation.
Integration of Systems Biology Approaches for Comprehensive Understanding
To gain a holistic understanding of this compound's mechanism of action and its systemic effects, the integration of systems biology approaches is crucial. This involves combining multi-omics data, including genomics, proteomics, and metabolomics, to map the complex molecular network perturbations induced by this compound treatment. hmdb.ca Computational modeling, network analysis, and bioinformatics tools can be employed to predict novel targets, identify biomarkers of response or resistance, and elucidate the global cellular response to the compound. Such an integrated approach can reveal synergistic interactions with other pathways or drugs, providing a more comprehensive picture of this compound's therapeutic potential and guiding rational drug design.
Potential as a Research Tool for Glycolysis and Wnt/β-Catenin Pathway Studies
This compound's specific inhibitory effect on PGK1, a central enzyme in glycolysis, and its observed influence on the Wnt/β-catenin pathway, position it as a valuable research tool. researchgate.netfrontiersin.orgnih.govnih.govmdpi.comfrontiersin.orgembopress.orgresearchgate.net Researchers can utilize this compound to selectively probe the roles of PGK1 and the Wnt/β-catenin pathway in various biological processes, including cancer metabolism, cell proliferation, and invasiveness. Its application can help dissect the intricate connections between these pathways and other cellular functions, contributing to a deeper understanding of fundamental biological mechanisms and disease pathogenesis. For instance, it can be used to investigate how PGK1 antagonism impacts different aspects of the Warburg effect or how Wnt/β-catenin pathway modulation affects cellular differentiation or immune responses in specific cell types.
Advanced Delivery System Research for Preclinical Studies
For effective translation of this compound into therapeutic applications, particularly in preclinical settings, research into advanced delivery systems is vital. Natural products often face challenges such as poor solubility, limited bioavailability, and rapid metabolism. Advanced drug delivery systems, including nanoparticles, liposomes, microparticles, and other targeted formulations, can address these limitations. pharmaexcipients.compreprints.orgglobenewswire.comnih.gov Developing such systems for this compound could enhance its stability, improve its pharmacokinetics, enable targeted delivery to specific tissues or tumor sites, and potentially reduce systemic toxicity. For example, nanoparticle-encapsulated this compound could be tested in animal models to improve its accumulation in tumors, thereby increasing its efficacy and minimizing off-target effects in preclinical studies.
Q & A
Basic: What are the key steps for designing a reproducible synthesis protocol for Tatridin-A?
A robust synthesis protocol requires:
- Precise documentation of reaction conditions (temperature, solvent ratios, catalysts) and purification methods (e.g., HPLC gradients, crystallization solvents) to ensure reproducibility .
- Validation via spectral data : Compare NMR, IR, and mass spectrometry results with published reference data for structural confirmation .
- Batch-to-batch consistency checks : Use statistical tools (e.g., ANOVA) to assess purity variations across synthesis batches .
Basic: How should researchers address contradictory bioactivity results for this compound across studies?
Contradictions often arise from:
- Experimental variability : Differences in cell lines (e.g., HeLa vs. HEK293) or assay protocols (e.g., IC50 measurement intervals). Standardize assays using guidelines from journals like Analytical Chemistry .
- Sample purity thresholds : Impurities >2% can skew bioactivity. Include purity documentation (e.g., HPLC chromatograms) in supplementary materials .
- Meta-analysis : Systematically compare datasets using tools like PRISMA to identify methodological outliers .
Advanced: What computational strategies resolve structural ambiguities in this compound’s proposed mechanism of action?
- Molecular docking : Use AutoDock Vina to model this compound’s interaction with target proteins (e.g., kinase domains). Validate with mutagenesis studies .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .
- Contradiction analysis : Apply TRIZ principles to reconcile discrepancies between in silico predictions and wet-lab results .
Advanced: How to optimize in vivo vs. in vitro experimental models for this compound toxicity studies?
- In vitro prioritization : Use high-throughput screening (HTS) with organoids or 3D cell cultures to mimic in vivo conditions. Include positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- In vivo validation : Design dose-response studies in murine models with pharmacokinetic profiling (plasma half-life, tissue distribution). Adopt ARRIVE guidelines for ethical reporting .
- Data triangulation : Cross-reference in vitro IC50 values with in vivo LD50 data using regression models to predict translational relevance .
Advanced: What statistical methods are critical for analyzing dose-dependent effects of this compound?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50 .
- Outlier detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .
- Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets to identify off-target effects at varying doses .
Basic: How to conduct a systematic literature review on this compound’s pharmacological targets?
- Search strategy : Use PubMed/Scopus with MeSH terms: “this compound” AND (“kinase inhibition” OR “apoptosis”). Filter for studies with full experimental protocols .
- Quality assessment : Apply GRADE criteria to evaluate evidence strength, prioritizing studies with blinded experiments .
- Gap analysis : Map understudied targets (e.g., epigenetic modifiers) using pathway enrichment tools (DAVID, KEGG) .
Advanced: What methodologies validate this compound’s stability under physiological conditions?
- Forced degradation studies : Expose this compound to pH extremes (1.2–9.0), UV light, and elevated temperatures (40°C–60°C). Monitor degradation via UPLC-PDA .
- Metabolite profiling : Use HR-MS/MS to identify degradation byproducts in simulated gastric fluid .
- Accelerated stability testing : Apply ICH Q1A guidelines to predict shelf-life under varying storage conditions .
Advanced: How to design a collaborative study for this compound’s cross-disciplinary mechanisms?
- Role allocation : Assign tasks by expertise—synthetic chemists (analog synthesis), pharmacologists (in vivo testing), computational biologists (MD simulations) .
- Data interoperability : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for shared repositories (e.g., Zenodo) .
- Conflict resolution : Establish a pre-publication agreement to address authorship disputes and data ownership .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
